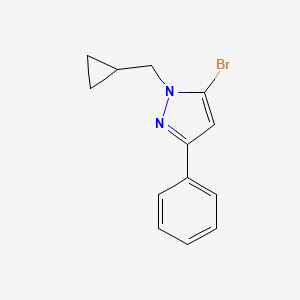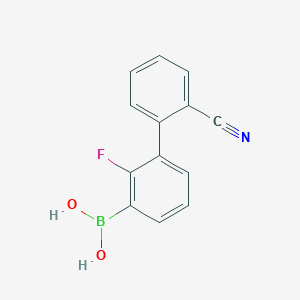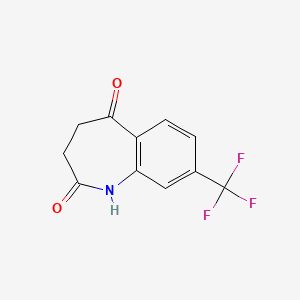
2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide is a chemical compound characterized by the presence of a trifluoroacetyl group attached to an aminopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide typically involves the reaction of pyrrolidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyrrolidine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at a moderate level to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties, such as increased stability and bioactivity.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
3-Trifluoromethylpyridine: Another fluorinated compound with applications in agrochemicals and pharmaceuticals.
Trifluoroacetic Acid:
Fluoropyrrolidine: A related compound with similar structural features and applications.
Uniqueness: 2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide is unique due to the presence of both the trifluoroacetyl group and the aminopyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H9F3N2O |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-4-1-2-10-3-4/h4,10H,1-3H2,(H,11,12) |
InChI Key |
MWYCOIQCRXURNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















